REACTION_CXSMILES
|
[N:1]([O-])=O.[Na+].[Br:5][C:6]1[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[CH:10]=[C:9]([CH3:16])[C:7]=1[NH2:8].CC(O)=O>O>[Br:5][C:6]1[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[CH:10]=[C:9]2[C:7]=1[NH:8][N:1]=[CH:16]2 |f:0.1|
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Name
|
|
Quantity
|
145 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(N)C(=CC(=C1)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer
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Type
|
ADDITION
|
Details
|
a thermometer, containing
|
Type
|
ADDITION
|
Details
|
During the addition
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Type
|
TEMPERATURE
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Details
|
the reaction mixture was cooled with an ice bath
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Type
|
TEMPERATURE
|
Details
|
to to maintain the internal reaction temperature below 25° C
|
Type
|
ADDITION
|
Details
|
About 1 hour after the addition
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting solid was triturated with MeOH/H2O (1:1, 1 L)
|
Type
|
FILTRATION
|
Details
|
then filtered
|
Type
|
WASH
|
Details
|
washed with additional MeOH/H2O (1:1, 500 mL)
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at about 50-60° C. for about 16 hours
|
Duration
|
16 h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=C2C=NNC12)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 109.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |